tert-Butyl (2-oxopentyl)carbamate
Overview
Description
tert-Butyl (2-oxopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is commonly used in organic synthesis as a protecting group for amines, particularly in peptide synthesis. The tert-butyl group provides stability to the molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (2-oxopentyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method offers high yields and avoids over-alkylation of the carbamate .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-oxopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its corresponding amine.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), facilitate the removal of the tert-butyl group.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butyl (2-oxopentyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for tert-Butyl (2-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of the free amine. This process is crucial in peptide synthesis, where the protecting group is removed to reveal the active amine functionality.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the oxopentyl group.
tert-Butyl (5-oxopentyl)carbamate: A closely related compound used in similar applications.
tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: Another related compound used in polymer synthesis.
Uniqueness: tert-Butyl (2-oxopentyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as a protecting group for amines makes it particularly valuable in peptide synthesis and other organic transformations .
Properties
IUPAC Name |
tert-butyl N-(2-oxopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVCDFXYYMLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630122 | |
Record name | tert-Butyl (2-oxopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-87-6 | |
Record name | Carbamic acid, (2-oxopentyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400045-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-oxopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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